Lipophilicity (XLogP3) Comparison: Target Compound vs. N‑Linked Analog
The target compound exhibits a computed XLogP3 value of 0.4 [1], indicating moderate lipophilicity. In contrast, the N‑linked analog (1-(pyridin-2-yl)piperidin-4-yl)methanol (CAS 199117-79-8) has an XLogP3 of 1.4 [2], representing a 2.5‑fold increase in logP. This difference is significant in the context of Lipinski's Rule of Five and suggests divergent membrane permeability and solubility profiles.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | (1-(pyridin-2-yl)piperidin-4-yl)methanol, XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = 1.0 (2.5‑fold higher for comparator) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Selection of the appropriate analog depends on the desired balance between permeability and solubility; the lower logP of the target compound may favor aqueous solubility, while the higher logP of the analog may enhance membrane penetration.
- [1] PubChem. (2026). Piperidin-4-yl(pyridin-2-yl)methanol (CID 44721406). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/44721406 View Source
- [2] PubChem. (2026). (1-(Pyridin-2-yl)piperidin-4-yl)methanol (CID 10774127). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10774127 View Source
